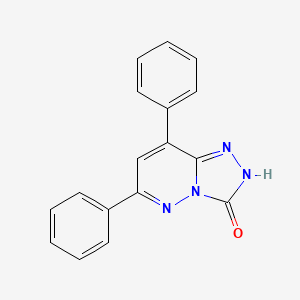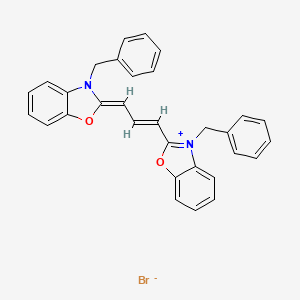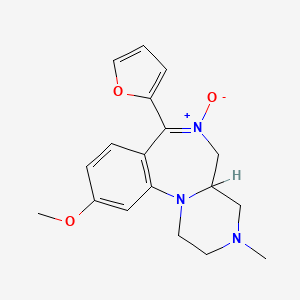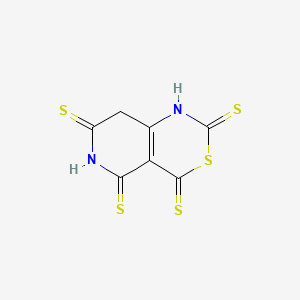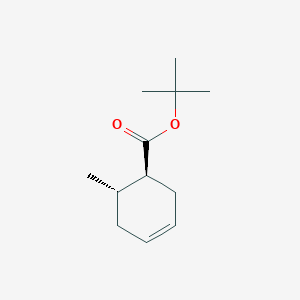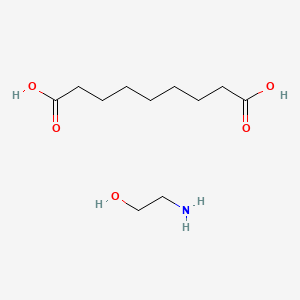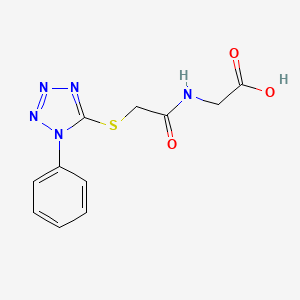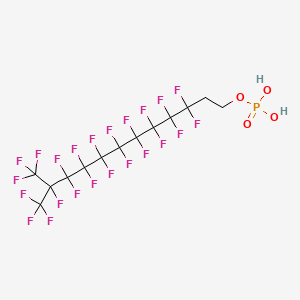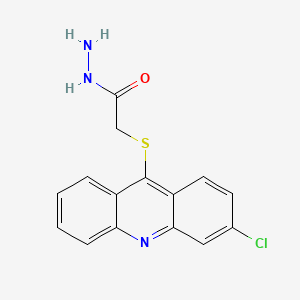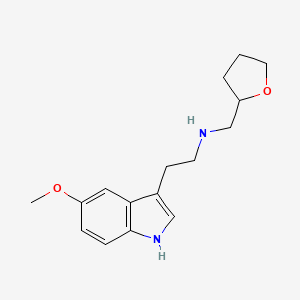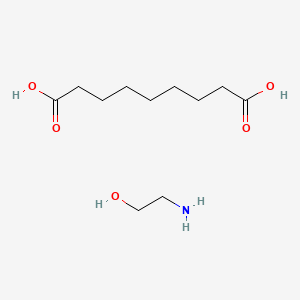
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure, which allows it to interact with different molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of diethylamine with 3-chloro-2-hydroxypropyl dodecyl ether under basic conditions to form the intermediate compound.
Quaternization: The intermediate is then reacted with 2-(2-methyl-1-oxoallyl)oxyethyl chloride in the presence of a suitable solvent and catalyst to yield the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis protocols and as a component in buffer solutions.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with lipid membranes and proteins. It can disrupt cell membranes, leading to cell lysis, and can also enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and membrane-bound proteins, and the pathways involved often relate to membrane disruption and solubilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which provides it with excellent surfactant properties and the ability to interact with a wide range of molecular targets.
Eigenschaften
CAS-Nummer |
94086-81-4 |
|---|---|
Molekularformel |
C25H50ClNO4 |
Molekulargewicht |
464.1 g/mol |
IUPAC-Name |
(3-dodecoxy-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H50NO4.ClH/c1-6-9-10-11-12-13-14-15-16-17-19-29-22-24(27)21-26(7-2,8-3)18-20-30-25(28)23(4)5;/h24,27H,4,6-22H2,1-3,5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HALQYYLIBACXCS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C(=C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


